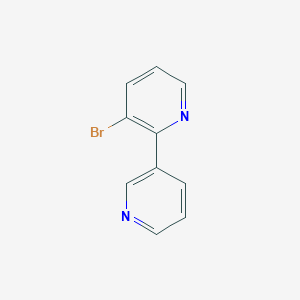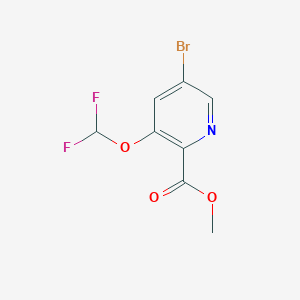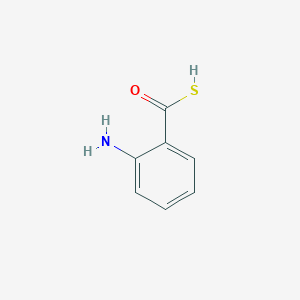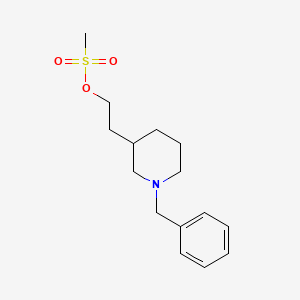
1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine is a fluorinated amine compound with the molecular formula C10H12F3N
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine typically involves the reaction of 2-methylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amines.
Substitution: Trifluoromethylated derivatives.
科学的研究の応用
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Another fluorinated amine with similar structural features but different functional groups.
1,1,1-Trifluoro-N’-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]methanesulfonimidamide: A compound with a similar trifluoromethyl group but different overall structure and properties.
1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl methacrylate: A fluorinated compound with different functional groups and applications.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine is unique due to its specific combination of trifluoromethyl groups and a benzyl moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-methyl-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3N/c1-8-5-3-4-6-9(8)7-14(2)10(11,12)13/h3-6H,7H2,1-2H3 |
InChIキー |
PMHNVRHMWPXLEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)











![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
